1-(3-Amino-4-methylpiperidin-1-YL)but-2-EN-1-one
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Overview
Description
1-(3-Amino-4-methylpiperidin-1-YL)but-2-EN-1-one is a chemical compound with the molecular formula C10H18N2O. It is a derivative of piperidine, a six-membered ring containing five methylene bridges and one amine bridge
Preparation Methods
The synthesis of 1-(3-Amino-4-methylpiperidin-1-YL)but-2-EN-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-methylpiperidine with but-2-en-1-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
1-(3-Amino-4-methylpiperidin-1-YL)but-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Scientific Research Applications
1-(3-Amino-4-methylpiperidin-1-YL)but-2-EN-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-YL)but-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-(3-Amino-4-methylpiperidin-1-YL)but-2-EN-1-one can be compared with other similar compounds, such as:
1-amino-3-(4-methylpiperidin-1-yl)propan-2-ol: This compound has a similar piperidine structure but differs in its functional groups and chemical properties.
1-(3-Amino-4-methylpiperidin-1-yl)-2-methylpropan-1-one: Another similar compound with slight variations in its molecular structure and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(E)-1-(3-amino-4-methylpiperidin-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C10H18N2O/c1-3-4-10(13)12-6-5-8(2)9(11)7-12/h3-4,8-9H,5-7,11H2,1-2H3/b4-3+ |
InChI Key |
QMLKXFWVGVKLJN-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(C(C1)N)C |
Canonical SMILES |
CC=CC(=O)N1CCC(C(C1)N)C |
Origin of Product |
United States |
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